

Irsonontrine long-term effects validation

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Compound Focus: Irsonontrine Maleate

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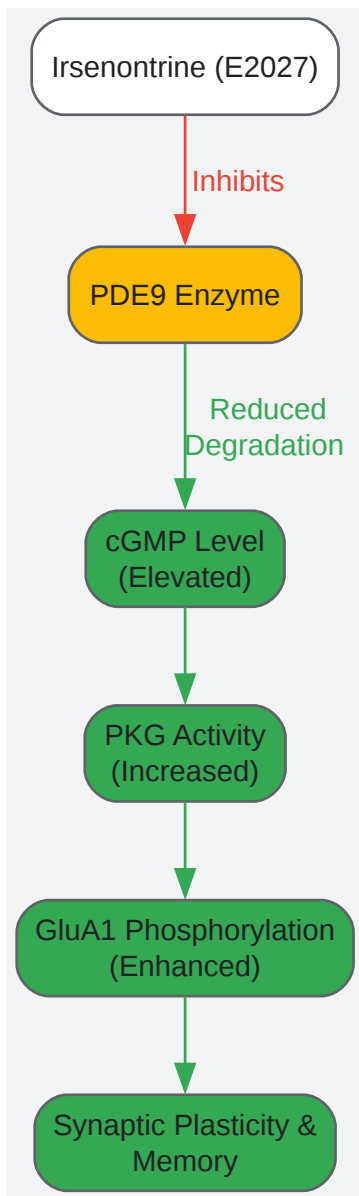
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What is Irsonontrine (E2027)?

Irsonontrine, also known as E2027, is a novel, potent, and highly selective **phosphodiesterase-9 (PDE9) inhibitor** discovered by Eisai Co., Ltd [1]. PDE9 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, irsonontrine increases cGMP levels, which is a key second messenger involved in synaptic plasticity, neuronal function, and memory [1] [2].

Proposed Mechanism of Action and Preclinical Data

The anticipated benefits of Irsonontrine are based on its mechanism of action and short-term animal studies. The signaling pathway below illustrates how it is proposed to work.



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The table below summarizes key supporting evidence from preclinical and early-phase human studies.

Aspect	Experimental Model/Context	Key Findings	Reference
Selectivity & cGMP Elevation	<i>In vitro</i> assay	>1,800-fold selectivity for PDE9 over other PDEs.	[1]

Aspect	Experimental Model/Context	Key Findings	Reference
cGMP Elevation in CNS	Rats (oral administration)	Significantly increased cGMP levels in the hippocampus and cerebrospinal fluid (CSF).	[1]
Cognitive Improvement	Rat Novel Object Recognition test	Significantly improved learning and memory.	[1]
Synaptic Mechanism	Rat cortical primary neurons	Increased cGMP led to phosphorylation of AMPA receptor subunit GluA1.	[1]
Combination with Donepezil	Rat models & human iPSC-derived neurons	Synergistically increased acetylcholine levels when combined with a sub-therapeutic dose of donepezil.	[2]
Human PK & Target Engagement	Early-phase human clinical trials	Elevated cGMP in CSF by approximately 3-4.6 fold, indicating target engagement.	[3]

Clinical Trial Setback and Lack of Long-Term Data

A significant setback was reported for a **Phase 2/3 clinical trial** of Irseontrine in patients with **Dementia with Lewy Bodies (DLB)**. The 12-week study failed to meet its primary objectives of demonstrating improvement in cognitive function compared to a placebo [4].

- **Trial Details:** The study involved 196 participants with DLB. The primary outcome measures were the Montreal Cognitive Assessment (eMoCA) and an electronic Clinician's Interview-Based Impression of Change (eCIBIC-plus) [4].
- **Possible Reasons for Failure:** It was suggested that testing the drug in a cohort with moderate-stage DLB, or the use of outcome measures not sensitive enough for DLB, may have contributed to the failure to show a treatment effect [4].
- **Exploratory Analysis:** A post-hoc analysis indicated that participants with "pure DLB" (without co-existing Alzheimer's disease pathology) showed a greater, though not statistically significant, improvement trend compared to those with mixed pathology (DLB-AD) [4].

This trial result is the most recent and definitive clinical data available from the search. **No information was found on the long-term effects of Irsonontrine in humans**, as the failed trial was relatively short (12 weeks), and no long-term extension studies or successful Phase 3 trials in Alzheimer's disease were identified.

Interpretation for Researchers

For the purpose of your comparison guide, it is important to note:

- **Promising Preclinical Mechanism:** Irsonontrine has a strong, well-defined mechanistic rationale backed by preclinical data showing target engagement and cognitive benefits in animal models.
- **Lack of Clinical Efficacy Data:** The failure in a mid-to-late-stage clinical trial for DLB is a major hurdle. It highlights the challenges in translating preclinical results to human therapeutic effects.
- **Critical Data Gap:** There is currently **no validated data on the long-term effects** of Irsonontrine. Any claims regarding its long-term efficacy or safety in humans would be speculative.

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References

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